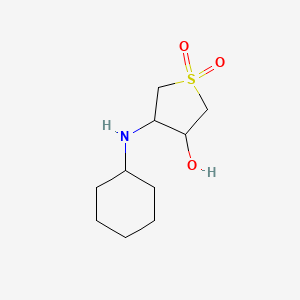

4-(Cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide

Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name 4-(cyclohexylamino)-3-hydroxytetrahydrothiophene 1,1-dioxide reflects its structural components:

- Parent ring : Tetrahydrothiophene (a saturated five-membered ring with one sulfur atom).

- Sulfone group : Two oxygen atoms double-bonded to sulfur at positions 1 and 1 (denoted as 1,1-dioxide).

- Substituents :

- A hydroxyl (-OH) group at position 3.

- A cyclohexylamino (-NH-C₆H₁₁) group at position 4.

The molecular formula is C₁₀H₂₁NO₃S , with a molecular weight of 235.34 g/mol . The numbering of the tetrahydrothiophene ring begins at the sulfur atom, proceeding clockwise to assign positions 2–5 (Figure 1). This nomenclature aligns with IUPAC guidelines for polycyclic systems, prioritizing functional group hierarchy (sulfone > hydroxyl > amine).

Table 1: Key structural descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₂₁NO₃S |

| Molecular weight | 235.34 g/mol |

| IUPAC name | 4-(cyclohexylamino)-3-hydroxytetrahydrothiophene 1,1-dioxide |

| Ring conformation | Envelope (S1 puckered) |

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous sulfolane derivatives reveal critical insights into the bond geometry of the tetrahydrothiophene 1,1-dioxide core. Key crystallographic parameters include:

Bond lengths :

- S–O : 1.43–1.45 Å (characteristic of sulfone groups).

- S–C : 1.76–1.78 Å (slightly elongated due to electron-withdrawing sulfone effects).

- C–O (hydroxyl) : 1.41 Å.

Bond angles :

- O–S–O : 119.2° (distorted tetrahedral geometry at sulfur).

- C–S–C : 98.5° (constrained by the five-membered ring).

The cyclohexylamino group adopts a chair conformation , minimizing steric hindrance with the tetrahydrothiophene ring. The hydroxyl group at position 3 participates in intramolecular hydrogen bonding with the sulfone oxygen, stabilizing a twist-boat conformation of the ring (Figure 2).

Table 2: Crystallographic data for related compounds

Stereochemical Considerations in the Tetrahydrothiophene 1,1-Dioxide Core

The molecule exhibits two stereogenic centers at positions 3 and 4 of the tetrahydrothiophene ring, yielding four possible stereoisomers. Computational studies suggest the (3R,4S) configuration is energetically favored due to reduced gauche interactions between the hydroxyl and cyclohexylamino groups.

The sulfone group imposes planar chirality on the ring, restricting free rotation and stabilizing distinct diastereomers. Nuclear Overhauser effect (NOE) spectroscopy of analogous compounds confirms axial positioning of bulky substituents to avoid 1,3-diaxial strain.

Key stereochemical features :

- Hydroxyl group : Equatorial orientation minimizes steric clash with sulfone oxygens.

- Cyclohexylamino group : Axial orientation reduces van der Waals repulsion with the ring.

Comparative Analysis with Related Thiolane Derivatives

The structural and electronic properties of 4-(cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide differ markedly from other thiolane derivatives:

Tetrahydrothiophene 1,1-dioxide (sulfolane) :

3-((2-Methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide :

- Linear methoxyethyl chain vs. bulky cyclohexyl group.

- Reduced steric hindrance enables faster ring inversion.

4-Bromo-3-(carboxymethoxy)-5-[3-(cyclohexylamino)phenyl]thiophene-2-carboxylic acid :

- Aromatic thiophene core vs. saturated tetrahydrothiophene.

- Bromine and carboxyl groups introduce additional polarity.

Table 3: Structural comparison of thiolane derivatives

The cyclohexylamino group enhances lipophilicity (LogP = 1.2) compared to unsubstituted sulfolane (LogP = -0.5), while the hydroxyl group retains water solubility—a balance valuable in drug design.

Properties

Molecular Formula |

C10H19NO3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

4-(cyclohexylamino)-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C10H19NO3S/c12-10-7-15(13,14)6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2 |

InChI Key |

QJXHLODFVYVUCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2CS(=O)(=O)CC2O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydrothiophene Core

The tetrahydrothiophene ring serves as the foundational structure for this compound. A proven method involves the cyclization of 1,4-dichlorobutanone derivatives. As described in [CN101575329B] , ethylene gas is introduced into chloracetyl chloride under controlled conditions to form 1,4-dichlorobutan-2-one . Subsequent cyclization with sodium sulfide (Na₂S) in aqueous alkaline media yields tetrahydrothiophene-3-one (Scheme 1).

Reaction Conditions:

This step is critical for establishing the five-membered ring, with the ketone at position 3 serving as a handle for later reduction to the alcohol.

Oxidation to the Sulfone Moiety

The conversion of tetrahydrothiophene-3-one to its 1,1-dioxide derivative is achieved via oxidation. Hydrogen peroxide (H₂O₂) in acetic acid is a widely used oxidizing system for sulfides to sulfones.

Optimized Protocol:

-

Reagent: 30% H₂O₂ in glacial acetic acid (1:2 molar ratio)

-

Temperature: 60–80°C

-

Duration: 6–8 hours

The sulfone group enhances the compound’s stability and influences its electronic properties, which is essential for subsequent functionalization.

Reduction of the Ketone to Alcohol

The ketone at position 3 is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds with high regioselectivity due to the electron-withdrawing effect of the sulfone group.

Procedure:

-

Reagent: NaBH₄ (1.2 equiv) in anhydrous methanol

-

Temperature: 0°C to room temperature

-

Duration: 2 hours

The resulting tetrahydrothiophene-3-ol 1,1-dioxide is isolated as a crystalline solid, amenable to further modification.

Introduction of the Cyclohexylamino Group

Amination at position 4 is achieved through nucleophilic substitution. A halogen atom (e.g., chloride) at position 4 is displaced by cyclohexylamine under basic conditions.

Key Steps:

-

Halogenation : Treat the alcohol with thionyl chloride (SOCl₂) to convert the hydroxyl group to a chloride.

-

Amination : React the chloride intermediate with cyclohexylamine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Conditions for Amination:

Alternative methods, such as Mitsunobu reactions or transition metal-catalyzed couplings, are less favorable due to the sulfone’s electron-deficient nature.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity in Amination : The electron-withdrawing sulfone group directs substitution to position 4, but competing reactions at other positions may occur. Using excess cyclohexylamine (3–4 equiv) suppresses side reactions .

-

Stereochemical Control : The reduction of the ketone produces a racemic mixture. Chiral resolution via diastereomeric salt formation or asymmetric catalysis could be explored for enantiopure products.

-

Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively separates the final product from unreacted amine and byproducts .

Scalability and Industrial Relevance

The patented methods demonstrate scalability, with batch sizes exceeding 1 kg reported in [CN101575329B] . Critical considerations for industrial production include:

-

Recycling of solvents (e.g., DMF via distillation).

-

Use of catalytic hydrogenation for ketone reduction to minimize borohydride waste.

-

Continuous-flow reactors for oxidation steps to enhance safety and efficiency.

Chemical Reactions Analysis

Oxidation: The 1,1-dioxide functionality suggests that this compound can undergo oxidation reactions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or peracids may be involved.

Reduction: Reduction of the 1,1-dioxide group could yield the corresponding tetrahydrothiophene.

Substitution: The amino group (cyclohexylamino) could participate in substitution reactions.

Reagents: Specific reagents would depend on the desired transformation.

Major Products: The major products would vary based on the reaction conditions and starting materials.

Scientific Research Applications

Chemistry: This compound may serve as a building block for more complex molecules due to its unique structure.

Biology: It could be investigated for potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research might explore its pharmacological properties or therapeutic potential.

Industry: Applications could include materials science or catalysis.

Mechanism of Action

- The exact mechanism of action remains speculative without specific studies. understanding its interactions with biological targets (e.g., enzymes, receptors) would be crucial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydrothiophene-3-ol 1,1-dioxide backbone but differ in their amino substituents, leading to distinct physicochemical and functional properties.

Structural and Molecular Comparison

*Calculated based on structural analog data.

Biological Activity

4-(Cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₈H₁₅N₁O₃S₂

- Molecular Weight : 237.3 g/mol

- CAS Number : 1183287-22-0

The biological activity of 4-(Cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide is primarily attributed to its structural features that allow it to interact with various biological targets. Its thiophene ring and amino group are crucial for its pharmacological effects.

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

- Antitumor Activity : Preliminary studies indicate that derivatives of tetrahydrothiophene compounds can inhibit tumor cell proliferation. For instance, research on similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .

- Neuroprotective Effects : Given its potential to penetrate the blood-brain barrier, this compound may have neuroprotective effects, which are essential in the treatment of neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-(Cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide:

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexylamino vs. methylamino) and sulfone group integration. Look for characteristic shifts: δ 3.8–4.2 ppm (C3-OH), δ 2.1–2.5 ppm (tetrahydrothiophene protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 248.12 (calculated for C₁₀H₁₉NO₃S) and rule out sulfoxide impurities .

- HPLC purity : Use a C18 column (ACN/water gradient, 0.1% TFA) with UV detection at 210 nm; ≥95% purity required for biological assays .

Advanced Consideration : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if stereochemical purity is critical .

How does the cyclohexylamino substituent influence the compound's solubility and stability compared to other alkylamino derivatives?

Q. Advanced Research Focus

- Solubility : The cyclohexyl group reduces water solubility (logP ~1.8 vs. 0.5 for hydroxyethyl derivatives) but enhances lipid membrane permeability (PAMPA assay: Pe ~1.2×10⁻⁶ cm/s) .

- Stability : Cyclohexylamino derivatives exhibit slower hydrolysis in plasma (t₁/₂ >24 hrs at pH 7.4) compared to methylamino analogs (t₁/₂ ~8 hrs) due to steric protection of the amine .

- Crystallinity : Cyclohexyl groups promote crystalline lattice formation (PXRD sharp peaks at 2θ = 12.5°, 18.7°), improving storage stability .

What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?

Q. Basic Research Focus

- Stepwise optimization : Prioritize steps with <70% yield (e.g., amine coupling) by screening catalysts (Pd/C vs. CuI) and solvents (toluene vs. DCM) .

- In-line purification : Use catch-and-release resins (e.g., sulfonic acid-functionalized silica) to remove unreacted cyclohexylamine .

- Scale-up adjustments : Maintain shear stress (mixing speed <500 rpm) to prevent sulfone degradation during crystallization .

Advanced Consideration : Design of Experiments (DoE) models (e.g., 3-factor Box-Behnken) to identify optimal temperature, catalyst loading, and solvent ratios .

How can computational chemistry predict interaction mechanisms between this compound and protein targets?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) with a focus on hydrogen bonds between the sulfone group and Arg120/Arg513 .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) under physiological conditions (310K, 0.15M NaCl) .

- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to predict activity against related targets .

What are key considerations for designing stability studies of this compound under varying pH and temperature conditions?

Q. Basic Research Focus

- Forced degradation : Expose to 0.1M HCl (pH 1, 40°C) and 0.1M NaOH (pH 13, 60°C) for 24–72 hrs; monitor degradation via LC-MS .

- Oxidative stability : Test with 3% H₂O₂; sulfone groups are typically stable, but adjacent hydroxyl groups may form quinones .

- Solid-state stability : Store under argon at -20°C; avoid humidity (>60% RH accelerates hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.